Lipophilicity Advantage: XLogP3-AA Comparison with N-(3,5-Dichlorophenyl)cyclopropanecarboxamide (DCPCC)
The target compound exhibits a computed XLogP3-AA of 4.9, representing a substantial lipophilicity increase over the direct comparator N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), which has a computed XLogP3 of approximately 2.6 [1][2]. This Δ logP of +2.3 log units (approximately 200-fold higher theoretical partition coefficient) is conferred by the insertion of the 4-aminophenylthioether bridge between the cyclopropanecarboxamide and the 3,5-dichlorophenyl moiety. For procurement decisions, this physicochemical difference directly impacts predicted membrane permeability, plasma protein binding, and potential CNS penetration profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | DCPCC: XLogP3 ≈ 2.6 (estimated from structure; PubChem computed value) |
| Quantified Difference | Δ logP ≈ +2.3 log units (~200-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A logP difference of 2.3 units fundamentally alters predicted ADME behavior; scientists selecting a cyclopropanecarboxamide scaffold for membrane-permeable target engagement should prioritize the higher-logP variant when intracellular or CNS targets are implicated.
- [1] PubChem. (2025). Compound Summary for CID 73425355: N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/73425355 View Source
- [2] Juvonen, R. O., et al. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3,5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. Chemical Biology & Drug Design, 95(5), 520–533. View Source
